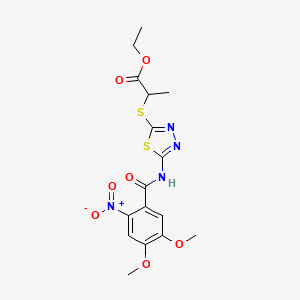

![molecular formula C18H12FN3OS B2706571 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049417-26-6](/img/structure/B2706571.png)

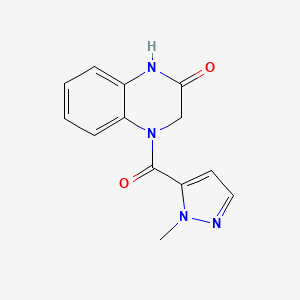

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions including condensation, ring closure, and substitution reactions . For instance, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives is achieved through intermediate steps and is characterized by spectroscopic methods .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures .Chemical Reactions Analysis

The reactivity of imidazo[2,1-b]thiazole derivatives can be inferred from studies on similar compounds . For instance, the presence of fluorine atoms in the structure can influence the reactivity due to their electronegativity and ability to participate in various interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure.Scientific Research Applications

Antimicrobial and Antifungal Activities : Compounds similar to 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against various microorganisms, indicating potential applications in treating infections caused by these pathogens (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Immunoregulatory Antiinflammatory Agents : A series of dihydroimidazo[2,1-b]thiazoles, which are structurally related to this compound, have been synthesized and evaluated for their potential as immunoregulatory antiinflammatory agents. These compounds have shown effectiveness in reducing inflammation and modulating immune responses (Bender et al., 1985).

Anticancer Activity : Related imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Some of these compounds have exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy (Karki et al., 2011).

Antiviral Agents : Fluoroimidazoles, which are chemically related to this compound, have been studied for their inhibitory effects on viral cytopathogenicity. These compounds have shown varying degrees of antiviral activity, indicating their potential in antiviral drug development (De Cercq & Luczak, 1975).

Antiinflammatory Activity : The antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has been investigated. These compounds, related to this compound, have demonstrated significant antiinflammatory effects, suggesting their utility in treating inflammatory conditions (Lantos et al., 1984).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antiproliferative activities against a variety of cancer cell lines

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes that inhibit the proliferation of cancer cells .

Biochemical Pathways

Similar compounds have been reported to exhibit broad-spectrum antiproliferative activities, suggesting that they may affect multiple pathways involved in cell proliferation .

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may inhibit the growth of cancer cells .

Future Directions

Based on the previous work and in continuation of anticancer drug discovery research, the aim of this research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . As well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

Properties

IUPAC Name |

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS/c19-13-8-6-12(7-9-13)15-10-22-16(11-24-18(22)21-15)17(23)20-14-4-2-1-3-5-14/h1-11H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGATUDDJFCVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

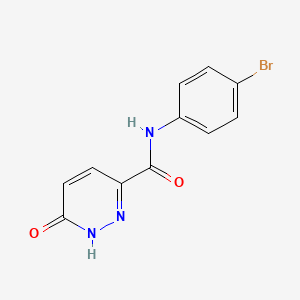

![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)

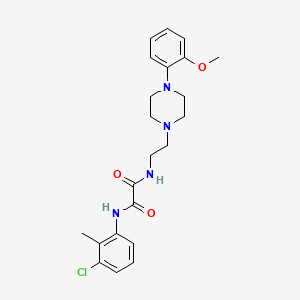

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)

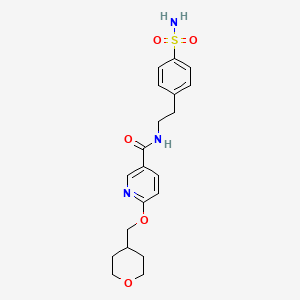

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)

![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)